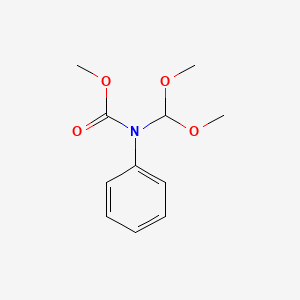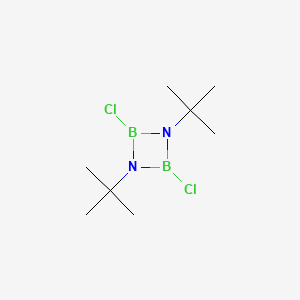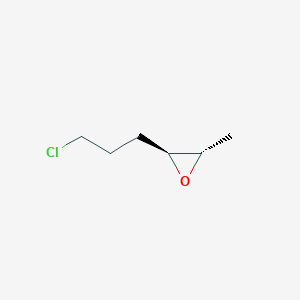
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine is an organic compound belonging to the phthalazine family. Phthalazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by a phthalazine core substituted with a phenyl group and a tetramethylphenyl group, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
The synthesis of 1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate substituted benzaldehydes with hydrazine derivatives, followed by cyclization to form the phthalazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions are often derivatives of the original compound with modified functional groups .
Scientific Research Applications
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For example, phthalazine derivatives are known to act as non-competitive antagonists of AMPA receptors, which play a crucial role in excitatory neurotransmission . This interaction can lead to the modulation of neuronal activity and has potential therapeutic implications for conditions like epilepsy .
Comparison with Similar Compounds
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine can be compared with other similar compounds, such as:
Phthalazine-1,4-dione derivatives: These compounds share the phthalazine core but differ in their substitution patterns, leading to variations in their biological activities.
Tetramethylphthalazine derivatives: These compounds have similar tetramethyl substitution but may lack the phenyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
62423-36-3 |
|---|---|
Molecular Formula |
C24H22N2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine |
InChI |
InChI=1S/C24H22N2/c1-15-14-16(2)18(4)22(17(15)3)24-21-13-9-8-12-20(21)23(25-26-24)19-10-6-5-7-11-19/h5-14H,1-4H3 |
InChI Key |
IWWIHZNTVJNVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
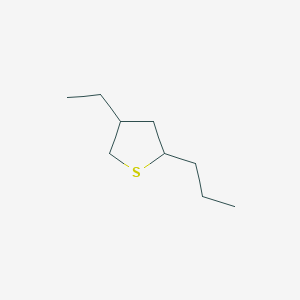
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
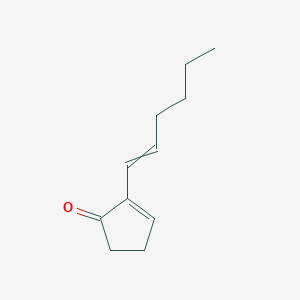
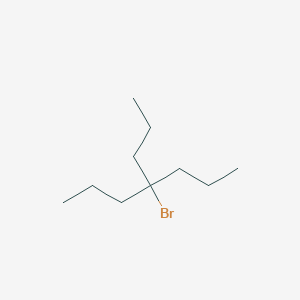
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)
![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
